Superior Reactivity in Suzuki-Miyaura Cross-Coupling Compared to 6-Chloro Analogs
6-Bromocinnolin-4-amine demonstrates a significant kinetic advantage over its 6-chloro counterpart in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The established reactivity order for aryl halides in this reaction is I > OTf > Br >> Cl [1]. This class-level inference, which is widely accepted in synthetic organic chemistry, positions the bromo derivative as a more efficient substrate for the rapid generation of 6-aryl or 6-heteroaryl substituted cinnoline libraries, thereby reducing reaction times and potentially increasing yields [2]. This reactivity profile makes it a superior choice for structure-activity relationship (SAR) exploration in medicinal chemistry programs .
| Evidence Dimension | Relative Reactivity in Suzuki-Miyaura Cross-Coupling |
|---|---|
| Target Compound Data | High reactivity (Aryl-Br) |
| Comparator Or Baseline | 6-Chlorocinnolin-4-amine (Aryl-Cl) |
| Quantified Difference | Aryl bromides are significantly more reactive than aryl chlorides; the general reactivity trend is R-I > R-OTf > R-Br >> R-Cl |
| Conditions | Standard palladium-catalyzed Suzuki-Miyaura cross-coupling conditions |
Why This Matters
For procurement decisions, this reactivity difference translates to a more versatile and efficient building block, enabling a wider range of chemical transformations and faster library synthesis.
- [1] Wikipedia contributors. Suzuki reaction. In Wikipedia, The Free Encyclopedia. Reactivity order of aryl halides. View Source
- [2] Odegova, V. Suzuki-Miyaura cross-coupling as a promising approach to optimising the optical properties of 4-amino-6-bromocinnolines derivatives. Graduation Project, St. Petersburg University, 2022. View Source
